Kotalagenin 16-acetate
Description
Contextualization within Natural Products Chemistry
Kotalagenin 16-acetate is a significant compound within the field of natural products chemistry, specifically classified as a friedelane-type triterpene. jst.go.jp Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). The friedelane (B3271969) skeleton is a specific arrangement of this precursor, and compounds based on this framework are predominantly found in the Celastraceae family of plants. researchgate.netresearchgate.net
The study of this compound is emblematic of the broader goals of natural products chemistry, which include the isolation and purification of novel compounds from natural sources, the elucidation of their complex chemical structures, and the investigation of their biological activities. The characterization of this compound involves sophisticated analytical techniques, particularly physicochemical evidence and spectroscopic methods like Nuclear Magnetic Resonance (NMR), to determine its precise three-dimensional arrangement. jst.go.jppharm.or.jp Research into this compound contributes to the understanding of the chemical diversity of the plant kingdom and provides potential leads for new therapeutic agents. researchgate.netnih.gov
Origins from Salacia Species: Ethnobotanical and Phytochemical Context
This compound is naturally present in plants of the genus Salacia, which belongs to the Celastraceae family. jst.go.jpresearchgate.net This genus encompasses around 120 species, primarily found in tropical regions of Asia, such as India and Sri Lanka. researchgate.netresearchgate.net Species like Salacia oblonga and Salacia reticulata are well-documented sources of this compound. jst.go.jpjournalaprj.comnih.gov
Ethnobotanical Significance:
For centuries, various parts of Salacia plants, especially the roots and stems, have been integral to traditional medicine systems, most notably Ayurveda. researchgate.netwebmd.comjocpr.com In these practices, Salacia species are renowned for their use in managing diabetes and other ailments. researchgate.netjabscience.in The roots are often chewed, or a decoction is prepared from the dried powder. researchgate.net Beyond diabetes, traditional uses include treatment for rheumatism, gonorrhea, skin diseases, and asthma. jocpr.comjabscience.in The common names for these plants, such as "Ponkoranti" and "Ekanayakam," are well-known in the regions where they are used. jabscience.inukaazpublications.com
Phytochemical Profile:
Salacia species are chemically rich, containing a wide array of bioactive compounds that contribute to their medicinal properties. ukaazpublications.com The phytochemical landscape of these plants is diverse, as shown in the table below.
| Chemical Class | Examples of Compounds Found in Salacia Species |
| Triterpenes | This compound, 26-hydroxy-1,3-friedelanedione, Maytenfolic acid jst.go.jppharm.or.jpresearchgate.net |
| Thiosugar Sulfonium Salts | Salacinol (B1681389), Kotalanol (B586845) jst.go.jpjournalaprj.comjabscience.in |
| Xanthones | Mangiferin researchgate.netjournalaprj.com |
| Flavonoids & Phenolics | Epicatechin, Leucopelargonidin, Glycosidal tannins journalaprj.comscialert.net |
| Diterpenes | 19-hydroxyferruginol, Lambertic acid pharm.or.jp |
The presence of this compound alongside other triterpenes and diterpenes in the ethyl acetate-soluble fraction of Salacia extracts is a key finding of phytochemical investigations. jst.go.jp In contrast, potent α-glucosidase inhibitors like salacinol and kotalanol are found in the water-soluble portion. jst.go.jp This distribution of compounds with different solubilities and biological activities highlights the complex chemical makeup of Salacia plants.
Historical Perspective of this compound Discovery and Initial Characterization
The discovery of this compound is a direct result of scientific inquiry into the medicinal properties of Salacia oblonga. jst.go.jp In a 1999 study, researchers were investigating the antidiabetic principles of this traditional Indian medicinal plant. jst.go.jpbenthamscience.comresearchgate.net They found that a methanolic extract of the roots showed inhibitory activity on the rise in serum glucose levels. jst.go.jp
This initial finding led to the fractionation of the extract. The ethyl acetate-soluble portion was found to inhibit aldose reductase, an enzyme implicated in diabetic complications. jst.go.jppharm.or.jp Through a meticulous process of column chromatography and High-Performance Liquid Chromatography (HPLC), a new friedelane-type triterpene was isolated from this fraction. pharm.or.jp
The structural elucidation of this novel compound was achieved through the analysis of physicochemical evidence, including its molecular formula (C₃₂H₅₀O₅) and detailed 1H- and 13C-NMR spectroscopic data. pharm.or.jpnih.gov Comparison with known friedelane-type triterpenes and advanced NMR experiments, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), confirmed its structure as 16-acetoxy-26-hydroxy-1,3-friedelanedione, and it was named this compound. pharm.or.jp This pioneering work not only introduced a new natural product to the scientific community but also identified it as one of the components responsible for the aldose reductase inhibitory activity of Salacia roots. jst.go.jppharm.or.jp
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H50O5 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
[(4aS,5S,6aR,6aS,6bS,8aR,9R,12aS,14aS,14bS)-6a-(hydroxymethyl)-2,2,4a,6a,8a,9,14a-heptamethyl-10,12-dioxo-3,4,5,6,6b,7,8,9,12a,13,14,14b-dodecahydro-1H-picen-5-yl] acetate |
InChI |
InChI=1S/C32H50O5/c1-19-21(35)15-22(36)26-28(19,5)10-9-23-30(26,7)13-14-31(8)24-16-27(3,4)11-12-29(24,6)25(37-20(2)34)17-32(23,31)18-33/h19,23-26,33H,9-18H2,1-8H3/t19-,23-,24+,25-,26+,28+,29-,30+,31-,32-/m0/s1 |
InChI Key |
LGNUPYROIAIKBW-JZRAMSOSSA-N |
Isomeric SMILES |
C[C@H]1C(=O)CC(=O)[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)C)OC(=O)C)CO)C)C)C |
Canonical SMILES |
CC1C(=O)CC(=O)C2C1(CCC3C2(CCC4(C3(CC(C5(C4CC(CC5)(C)C)C)OC(=O)C)CO)C)C)C |
Synonyms |
kotalagenin 16-acetate |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Kotalagenin 16 Acetate
Plant Material Collection and Preparation
The primary source for the isolation of Kotalagenin 16-acetate is the roots of Salacia oblonga WALL., a plant belonging to the Celastraceae family. jst.go.jp The plant material used in the definitive study was sourced from India. jst.go.jp Prior to extraction, the plant roots are typically dried and pulverized to increase the surface area for efficient solvent penetration.
Extraction and Partitioning Protocols
The initial step in isolating the compound involves solvent extraction from the prepared plant material. An aqueous methanolic extract is created from the roots of Salacia oblonga. jst.go.jp This crude extract contains a wide variety of phytochemicals.
To narrow down the search for specific compounds, the aqueous methanolic extract undergoes a partitioning process. It is separated into a water-soluble portion and an ethyl acetate-soluble portion. jst.go.jp Through activity-guided fractionation, it was determined that the ethyl acetate-soluble portion contained the triterpenoid (B12794562) constituents, including the novel this compound. jst.go.jp
Chromatographic Separation Techniques
The ethyl acetate-soluble fraction, though enriched, is still a complex mixture. Therefore, it is subjected to multiple stages of chromatography to separate and purify its individual components.
The initial purification of the ethyl acetate-soluble portion is achieved through column chromatography. This process involves passing the extract through columns packed with a stationary phase. Both normal-phase and reversed-phase silica (B1680970) gel column chromatography are employed to fractionate the extract based on the polarity of its constituents. This multi-step column chromatography approach yields several fractions with varying chemical compositions.
Fractions obtained from column chromatography that show the presence of the target compound are further purified using High-Performance Liquid Chromatography (HPLC). The fraction containing this compound was subjected to reversed-phase HPLC with a solvent system of methanol (B129727) and water (85:15, v/v) to yield the pure compound (63 mg, 0.0009% yield).
Advanced Spectroscopic Characterization for Structural Determination
Once this compound is isolated in its pure form, its chemical structure is determined using a suite of advanced spectroscopic methods. The structure was elucidated as 16-acetoxy-26-hydroxy-1,3-friedelanedione based on physicochemical evidence.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound.
¹H-NMR and ¹³C-NMR: The ¹H-NMR spectrum provides information about the types and connectivity of protons in the molecule, while the ¹³C-NMR spectrum reveals the carbon skeleton. Key signals in the ¹H-NMR spectrum of this compound included those for an acetoxyl group, a methine proton bearing this group, six tertiary methyl groups, and a secondary methyl group.
Interactive Data Table: ¹H-NMR Spectroscopic Data (500 MHz, pyridine-d₅) of this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J in Hz) |
|---|---|---|
| 24-H₃ | 0.70 | s |
| 29-H₃ | 0.94 | s |
| 30-H₃ | 0.98 | s |
| 23-H₃ | 1.04 | d, J=6.7 |
| 27-H₃ | 1.09 | s |
| 28-H₃ | 1.22 | s |
| 25-H₃ | 1.38 | s |
| 18-H | 1.61 | dd-like |
| Ac | 2.02 | s |
| 10-H | 2.41 | s |
| 4-H | 2.58 | d, J=6.7 |
| 1-H₂ | 3.26, 3.49 | d, J=15.9 |
| 26-H₂ | 4.05, 4.20 | d, J=11.5 |
Interactive Data Table: ¹³C-NMR Spectroscopic Data (125 MHz, pyridine-d₅) of this compound
| Carbon Position | Chemical Shift (δ) in ppm | Carbon Position | Chemical Shift (δ) in ppm |
|---|---|---|---|
| 1 | 210.0 | 17 | 30.0 |
| 2 | 58.0 | 18 | 42.1 |
| 3 | 213.1 | 19 | 35.7 |
| 4 | 42.8 | 20 | 28.5 |
| 5 | 59.8 | 21 | 32.7 |
| 6 | 41.5 | 22 | 39.4 |
| 7 | 18.0 | 23 | 6.8 |
| 8 | 53.3 | 24 | 14.7 |
| 9 | 37.7 | 25 | 32.0 |
| 10 | 61.1 | 26 | 69.9 |
| 11 | 35.7 | 27 | 35.2 |
| 12 | 30.5 | 28 | 36.0 |
| 13 | 39.0 | 29 | 31.8 |
| 14 | 38.3 | 30 | 35.0 |
| 15 | 31.0 | Ac (C=O) | 170.2 |
2D NMR and NOESY: Two-dimensional NMR experiments are crucial for establishing the final structure. A Heteronuclear Multiple Bond Correlation (HMBC) experiment confirmed the planar structure by showing long-range correlations between protons and carbons. For instance, correlations were observed between the protons at 2-H₂, 10-H and the carbon at C-1, and between the protons of the 28-H₃ methyl group and the carbon at C-16. The stereochemistry of the molecule was clarified using a Nuclear Overhauser Enhancement Spectroscopy (NOESY) experiment, which identifies protons that are close to each other in space. Key NOE correlations were observed between 10-H and 4,8-H; 18-H and 26-H₂, 30-H₃; and 27-H₃ and 8,16-H, confirming the relative configuration of the stereocenters.
Mass Spectrometry (MS) Techniques (FAB-MS, High-Resolution MS)
Mass spectrometry was a critical tool in determining the molecular weight and elemental composition of this compound. While the foundational research confirms its use as part of the physicochemical evidence for structural elucidation, specific data from Fast Atom Bombardment-Mass Spectrometry (FAB-MS) or High-Resolution Mass Spectrometry (HR-MS), including precise mass-to-charge ratios (m/z) and fragmentation patterns, are not detailed in the primary literature. The application of these techniques would have been instrumental in confirming the molecular formula of C₃₂H₄₈O₅, providing a fundamental piece of the structural puzzle. High-resolution mass spectrometry, in particular, would offer the necessary accuracy to distinguish between isobaric formulas, thus solidifying the proposed elemental composition.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, this technique would be expected to reveal characteristic absorption bands corresponding to its structural features. Although IR spectroscopy was employed in the original characterization, the specific absorption frequencies (in cm⁻¹) have not been reported in the available scientific literature. Based on its known structure as 16α-acetoxy-26-hydroxy-1,3-friedelanedione, the IR spectrum would be anticipated to show strong absorptions for the hydroxyl (-OH) group, the ketone (C=O) functionalities at the 1 and 3 positions, and the acetate (B1210297) (C=O and C-O) group at the 16-position.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) stretch | 3200-3600 |
| Ketone (C=O) stretch | 1700-1725 |
| Acetate (C=O) stretch | 1735-1750 |
| Acetate (C-O) stretch | 1000-1300 |
This table represents expected values for the functional groups present in this compound and is for illustrative purposes, as the specific experimental data is not available in the cited literature.
Stereochemical Assignment Methodologies
The precise three-dimensional arrangement of atoms in this compound was established through advanced Nuclear Magnetic Resonance (NMR) techniques, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. This method allows for the determination of spatial proximities between protons, which is crucial for assigning the relative stereochemistry of the molecule.
The structure was confirmed as 16α-acetoxy-26-hydroxy-1,3-friedelanedione based on the interpretation of key NOESY correlations. These correlations provided definitive evidence for the orientation of various substituents and the conformation of the fused ring system.
A detailed analysis of the NOESY spectrum revealed several critical spatial relationships:
Correlation between 10-H and 4-H, 8-H: This established the relative stereochemistry at the A/B ring junction.
Correlation between 18-H and 26-H₂, 30-H₃: These interactions were vital in defining the stereochemistry around the D/E ring junction and the orientation of the hydroxymethyl group at C-17.
Correlation between 26-H₂ and 25-H₃, 28-H₃: These correlations further solidified the stereochemical assignments of the methyl groups in the vicinity of the E ring.
Correlation between 27-H₃ and 8-H, 16-H: This was particularly important for confirming the α-orientation of the acetate group at C-16.
These NOE correlations, in conjunction with a comparison of the ¹H- and ¹³C-NMR data with those of known friedelane-type triterpenes, allowed for the unambiguous assignment of the stereostructure of this compound.
| Interacting Protons (NOESY Correlation) | Inferred Stereochemical Relationship |
| 10-H ↔ 4-H, 8-H | Defines stereochemistry at the A/B ring junction. |
| 18-H ↔ 26-H₂, 30-H₃ | Establishes stereochemistry at the D/E ring junction and orientation of the C-17 hydroxymethyl group. |
| 26-H₂ ↔ 25-H₃, 28-H₃ | Confirms the orientation of methyl groups near the E ring. |
| 27-H₃ ↔ 8-H, 16-H | Confirms the α-orientation of the C-16 acetate group. |
Biosynthetic Pathways and Precursors of Kotalagenin 16 Acetate
Proposed Friedelane (B3271969) Triterpene Biogenesis
The formation of the characteristic friedelane skeleton is a sophisticated process that begins with basic building blocks of isoprenoid synthesis. researchgate.net
The initial phase starts with the universal precursors for all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). ccmu.edu.cn In plants, these five-carbon units are primarily synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm. The MVA pathway commences with the condensation of acetyl-CoA units to eventually form MVA, which is then converted to IPP. nih.gov
Sequential condensation of IPP and DMAPP units leads to the formation of geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and finally, the 30-carbon compound squalene (B77637). Squalene undergoes epoxidation by the enzyme squalene epoxidase to yield (3S)-2,3-oxidosqualene. researchgate.net This linear epoxide is the crucial precursor for the cyclization into a vast array of triterpene skeletons. nih.gov
The pivotal step in friedelane biogenesis is the intricate cyclization of 2,3-oxidosqualene (B107256), catalyzed by a specific class of oxidosqualene cyclases (OSCs), namely friedelin (B1674157) synthase. ccmu.edu.cn This enzymatic reaction is one of the most complex in natural product biosynthesis, involving a precise cascade of protonation, cyclization, and a series of concerted 1,2-hydride and methyl shifts along the backbone. The process culminates in deprotonation to yield the stable pentacyclic structure of friedelin (friedelan-3-one), which is considered a key intermediate and one of the most highly rearranged triterpenes. ccmu.edu.cnnih.gov
The proposed biogenetic pathway leading to the friedelane skeleton is summarized below:
| Step | Precursor(s) | Key Enzyme(s) | Product(s) |
| 1 | Acetyl-CoA | MVA Pathway Enzymes | Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) |
| 2 | IPP, DMAPP | Farnesyl Diphosphate Synthase | Farnesyl Diphosphate (FPP) |
| 3 | Farnesyl Diphosphate | Squalene Synthase | Squalene |
| 4 | Squalene | Squalene Epoxidase | 2,3-Oxidosqualene |
| 5 | 2,3-Oxidosqualene | Friedelin Synthase (OSC) | Friedelin |
Specific Precursors and Enzymatic Steps Involved in Kotalagenin 16-acetate Formation
This compound is a highly decorated friedelane, isolated from the roots of Salacia species such as Salacia oblonga. nih.govphcogrev.com Its structure, identified as 16-acetoxy-26-hydroxy-1,3-friedelanedione, indicates that the parent friedelane skeleton, likely friedelin, undergoes several post-cyclization modifications. nih.gov While the specific enzymes have not been individually isolated and characterized from Salacia, the required transformations can be proposed based on known enzymatic reactions in triterpenoid (B12794562) biosynthesis.
The biosynthesis is believed to proceed as follows:
Formation of the Friedelane Core : The pathway begins with the formation of the friedelin skeleton as described in section 3.1.
Oxidations at C-1 and C-3 : this compound features two ketone groups at the C-1 and C-3 positions. This transformation from the friedelin precursor, which has a ketone at C-3, requires oxidation at C-1. Such oxidative reactions on triterpene scaffolds are typically catalyzed by cytochrome P450 monooxygenases (CYPs). mdpi.comnih.gov These heme-containing enzymes are known for their role in hydroxylating and further oxidizing specific carbon atoms on complex molecules. uq.edu.au
Hydroxylation at C-26 : The presence of a hydroxyl group at the C-26 position is another key feature. This modification is also presumed to be carried out by a specific CYP enzyme, which introduces the hydroxyl group onto the methyl group at this position. nih.gov
Acetylation at C-16 : The final step in the proposed pathway is the esterification of a hydroxyl group at the C-16 position with an acetyl group, forming the acetate (B1210297) ester. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase enzyme. dovepress.com This enzyme would transfer an acetyl group from acetyl-CoA to the C-16 hydroxyl group of the intermediate.
Therefore, the immediate precursor to this compound would be a 26-hydroxy-1,3-friedelanedione-16-ol intermediate. The complete biosynthetic sequence from friedelin involves a series of regio- and stereospecific tailoring enzymes.
Proposed Enzymatic Modifications from Friedelin:
| Modification Step | Precursor | Putative Enzyme Class | Product |
| Oxidation | Friedelin | Cytochrome P450 (CYP) | 1,3-Friedelanedione |
| Hydroxylation | 1,3-Friedelanedione | Cytochrome P450 (CYP) | 26-hydroxy-1,3-friedelanedione |
| Hydroxylation | 26-hydroxy-1,3-friedelanedione | Cytochrome P450 (CYP) | 16,26-dihydroxy-1,3-friedelanedione |
| Acetylation | 16,26-dihydroxy-1,3-friedelanedione | Acetyltransferase | This compound |
Molecular and Genetic Aspects of Biosynthesis in Salacia Species
Research into the molecular genetics of triterpenoid biosynthesis in the Celastraceae family, which includes Salacia, has provided significant insights, although specific genes from Salacia species producing this compound are still under investigation.
Studies on related plants suggest a spatial separation, or compartmentalization, of the biosynthetic pathway. mdpi.com The initial friedelane precursors, such as friedelin, are often synthesized in the leaves. These intermediates are then transported to the roots, where they undergo further modifications by tailoring enzymes to produce the final complex triterpenoids, like quinonemethides and other derivatives. ccmu.edu.cnmdpi.com
The key genes controlling this pathway start with those of the MVA pathway (e.g., HMG-CoA reductase) and squalene synthase, which provide the 2,3-oxidosqualene precursor. The crucial branching point is defined by the oxidosqualene cyclase (OSC) genes. In the Celastraceae family, OSCs that produce friedelin have been identified. For example, in Tripterygium wilfordii, two friedelin synthases, TwOSC1 and TwOSC3, were identified through transcriptome analysis and functionally characterized. ccmu.edu.cn It is highly probable that homologous OSC genes exist in Salacia to produce the friedelane scaffold.
The subsequent oxidative modifications are carried out by cytochrome P450 (CYP) genes, and the final acetylation by acetyltransferase genes. mdpi.comdovepress.com Identifying these specific "tailoring" genes often relies on transcriptome analysis of tissues where the target compounds accumulate. Researchers compare gene expression profiles between high- and low-producing tissues or in response to elicitors like methyl jasmonate, which is known to upregulate the expression of genes in triterpenoid biosynthetic pathways. ccmu.edu.cnmdpi.comfrontiersin.org The regulation of this entire pathway is controlled by transcription factors (TFs), such as those from the WRKY and bHLH families, which bind to promoter regions of the biosynthetic genes and coordinate their expression. frontiersin.orgfrontiersin.org
While full-length transcriptome analyses have been performed on several medicinal plants to identify genes for triterpenoid biosynthesis, specific reports detailing the cloning and functional verification of the complete set of genes for this compound synthesis in Salacia are not yet available. frontiersin.org Future research combining genomics, transcriptomics, and metabolomics in Salacia species will be essential to fully elucidate the genetic blueprint for the production of this complex molecule.
Synthetic and Semi Synthetic Approaches to Kotalagenin 16 Acetate and Analogues
Total Synthesis Strategies
As of current scientific literature, a complete total synthesis of Kotalagenin 16-acetate has not been reported. The molecule's structure, characterized by a complex polycyclic friedelane (B3271969) skeleton with multiple stereocenters, makes it a formidable target for synthetic chemists. jst.go.jpnih.gov
The total synthesis of such a natural product would require a highly sophisticated and lengthy synthetic sequence. Key challenges would include:
Stereocontrolled construction of the multiple chiral centers.
Formation of the polycyclic ring system with the correct stereochemistry.
Strategic introduction of functional groups , including the hydroxyl group and the acetate (B1210297) ester at position 16.
While total syntheses of other complex natural products have been achieved, the specific pathway for this compound remains an open area for future research.
Semi-synthetic Modifications from Natural Precursors
This compound is a naturally occurring compound isolated directly from plant sources. jst.go.jpwiley.com The name itself implies it is an acetylated form of a precursor, presumably "Kotalagenin." The isolation of this compound from the ethyl acetate-soluble portion of extracts from Salacia roots has been documented. jst.go.jpjst.go.jp
Semi-synthesis involves using a readily available natural product as a starting material for chemical modifications. In this context, potential semi-synthetic routes could involve:
Isolation of a more abundant triterpene precursor from Salacia or other plant species.
Chemical modification of this precursor to yield the Kotalagenin core structure.
Regioselective acetylation to install the acetate group at the C-16 position.
While this approach is theoretically viable, specific published research detailing a semi-synthesis of this compound from a natural precursor is not currently available. The compound is primarily obtained through extraction and purification from its natural source. phcogrev.com
Derivatization Strategies for Analog Generation
The generation of analogues of this compound would be a valuable strategy for exploring structure-activity relationships. While specific studies focusing on the derivatization of this compound are limited, general chemical strategies applicable to complex triterpenes can be considered.
Common derivatization techniques could target the existing functional groups on the molecule:
Modification of the Hydroxyl Group: The free hydroxyl group could be a target for esterification or etherification to produce a series of new esters or ethers.
Modification of the Acetate Group: The acetate ester at C-16 could be hydrolyzed to the corresponding alcohol (Kotalagenin) and then re-esterified with different acyl groups to generate a library of analogues with varying chain lengths or functionalities.
Modification of the Carbonyl Groups: The diketone functionality within the ring system presents another site for chemical modification, although this would likely involve more complex reactions that could alter the core structure.
Acetylation is a common method for modifying natural products to alter their properties. researchgate.net Applying such standard synthetic transformations would be the basis for generating a library of this compound analogues for further study.
Methodological Advancements in this compound Chemical Synthesis
Given the absence of a reported total synthesis for this compound, there are no specific methodological advancements to discuss for this particular molecule. However, the field of natural product synthesis is continually evolving, and advancements in synthetic methods for other complex molecules isolated from Salacia species, such as Salacinol (B1681389), are noteworthy. nih.govresearchgate.net
The synthesis of Salacinol and its analogues has seen significant progress, relying on strategies like the nucleophilic attack of a thiosugar derivative on a cyclic sulfate. nih.govgoogle.com These efforts demonstrate the high level of sophistication in synthetic chemistry that could one day be applied to even more complex targets like this compound. Future advancements in areas such as C-H activation, stereoselective catalysis, and cascade reactions will be crucial for tackling the synthesis of intricate triterpenes.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₂H₅₀O₅ | nih.gov |
| Molecular Weight | 514.7 g/mol | nih.gov |
| IUPAC Name | [(4aS,5S,6aR,6aS,6bS,8aR,9R,12aS,14aS,14bS)-6a-(hydroxymethyl)-2,2,4a,6a,8a,9,14a-heptamethyl-10,12-dioxo-3,4,5,6,6b,7,8,9,12a,13,14,14b-dodecahydro-1H-picen-5-yl] acetate | nih.gov |
| Canonical SMILES | C[C@H]1C(=O)CC(=O)[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC@@HOC(=O)C)CO)C)C)C | nih.gov |
| InChIKey | LGNUPYROIAIKBW-JZRAMSOSSA-N | nih.gov |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Kotalagenin |
Mechanistic Investigations of Kotalagenin 16 Acetate S Biological Activities: Pre Clinical Focus
Enzyme Inhibition Studies
Aldose Reductase (AR) Inhibition: Molecular Mechanisms and Kinetic Analysis
Kotalagenin 16-acetate has been identified as a principal component responsible for the aldose reductase (AR) inhibitory activity of Salacia extracts. pharm.or.jpnih.govphcogrev.com Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. pharm.or.jpnih.gov Under hyperglycemic conditions, the increased flux through this pathway and the subsequent accumulation of intracellular sorbitol are implicated in the development of chronic diabetic complications. nih.govresearchgate.net Therefore, the inhibition of AR is a key therapeutic strategy for mitigating such complications. researchgate.net
In preclinical studies, this compound was isolated from an ethyl acetate-soluble fraction of an aqueous methanolic extract from the roots of Salacia oblonga. pharm.or.jp This fraction demonstrated significant inhibitory activity against rat lens aldose reductase, and subsequent testing of the isolated constituents confirmed that the triterpenoid (B12794562) and diterpenoid components, including this compound, were the active agents. pharm.or.jpnih.gov
Kinetic analysis of compounds isolated from S. oblonga roots demonstrated potent inhibition of rat lens aldose reductase. This compound was found to have a 50% inhibitory concentration (IC₅₀) of 4.2 µM. pharm.or.jp This finding establishes it as a significant inhibitor of this key enzyme.
Inhibitory Activity of Triterpenoids from Salacia oblonga on Rat Lens Aldose Reductase
| Compound | Compound Type | IC₅₀ (µM) |
|---|---|---|
| This compound | Friedelane (B3271969) Triterpene | 4.2 pharm.or.jp |
| Maytenfolic acid | Friedelane Triterpene | 2.8 pharm.or.jp |
| 22β-Hydroxy-maytenfolic acid | Friedelane Triterpene | 4.1 pharm.or.jp |
Alpha-Glucosidase (α-Glucosidase) Inhibition: Comparative Mechanistic Insights
Extracts from the Salacia genus are renowned for their potent α-glucosidase inhibitory activity, which is a primary mechanism for their antidiabetic effects. researchgate.netnih.gov Alpha-glucosidase enzymes, located in the brush border of the small intestine, are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of these enzymes delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. nih.gov
However, detailed fractionation studies of Salacia extracts have revealed that this activity is primarily attributed to specific water-soluble compounds. pharm.or.jp Potent α-glucosidase inhibitors, namely salacinol (B1681389) and kotalanol (B586845), were isolated from the water-soluble portion of the S. oblonga extract. pharm.or.jpscirp.org In contrast, this compound was isolated from the separate ethyl acetate-soluble fraction, which was associated with aldose reductase inhibition. pharm.or.jpnih.govscirp.org
While some studies note that this compound, along with salacinol and kotalanol, demonstrated strong inhibition of the rise in serum glucose levels in sucrose-loaded rats (an effect indicative of α-glucosidase inhibition), nih.gov the primary biochemical research does not attribute direct, significant α-glucosidase inhibitory activity to this compound itself. The most potent inhibitors from Salacia, such as de-O-sulfonated kotalanol, have been shown to be thousands of times more effective than clinically used drugs like acarbose. acs.org Current evidence strongly suggests that the α-glucosidase inhibition observed in Salacia extracts is due to compounds other than this compound.
Pancreatic Lipase (B570770) Inhibition: Mechanistic Pathways
Pancreatic lipase is a critical enzyme for the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides (B3428702) for absorption. uanl.mx Inhibition of this enzyme is a therapeutic strategy for managing obesity and hyperlipidemia. phcogrev.comuanl.mx Studies have shown that extracts from Salacia reticulata can inhibit porcine pancreatic lipase. researchgate.netnih.gov
However, investigations into the specific compounds responsible for this effect have pointed towards polyphenolic constituents rather than triterpenes. nih.gov Research has identified compounds such as (-)-epigallocatechin (B1671488) and (-)-epicatechin-(4β→8)-(-)-4'-O-methylepigallocatechin as inhibitors of pancreatic lipase, with IC₅₀ values of 88 mg/L and 68 mg/L, respectively. nih.gov Although this compound is a known constituent of Salacia species, researchgate.net there is currently no direct pre-clinical evidence from the reviewed literature to suggest that it is a significant inhibitor of pancreatic lipase or to describe its mechanistic pathway in this context.
Other Relevant Enzyme Interactions and Inhibition Kinetics
The main body of pre-clinical research on the enzymatic interactions of this compound has concentrated on its inhibitory role against aldose reductase. pharm.or.jpphcogrev.commdpi.com Beyond this specific and well-documented activity, there is limited information in the scientific literature detailing its inhibitory kinetics or interactions with other relevant enzyme systems.
Cellular and Molecular Target Modulation Research
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway Activation/Modulation
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. phcogrev.commdpi.com PPAR-α is primarily involved in fatty acid oxidation, while PPAR-γ is a key regulator of adipogenesis and insulin (B600854) sensitivity. phcogrev.commdpi.com Modulation of these pathways is a target for treating metabolic disorders.
Extracts from Salacia have been shown to modulate PPARs. phcogrev.comsbmu.ac.ir Specifically, Salacia oblonga root extract has been identified as a PPAR-α activator. phcogrev.com However, further studies have attributed this specific activity to the compound mangiferin, which is also present in the extract. phcogrev.com One review makes a general statement that the multi-target effects of Salacia root, including PPAR modulation, are due to the combined presence of mangiferin, salacinol, kotalanol, and this compound. sbmu.ac.ir Another study noted that a Salacia reticulata extract inhibited the expression of PPAR-gamma. amazonaws.com Despite these findings for the broader extracts, specific pre-clinical studies demonstrating a direct activation or modulation of any PPAR isoform by isolated this compound are not available in the reviewed literature. Therefore, a direct role for this compound in the PPAR pathway has not been specifically elucidated.
Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway Modulation
This compound is recognized for its role in modulating the Angiotensin II Type 1 Receptor (AT1R) signaling pathway. sbmu.ac.irnih.gov This pathway is a critical regulator of blood pressure and cardiovascular homeostasis. Overactivation of AT1R by its ligand, angiotensin II, can lead to a cascade of events contributing to cardiovascular pathologies.
Research indicates that this compound, as a constituent of Salacia extracts, contributes to the inhibition of this pathway. sbmu.ac.irwho.int The multi-target regulatory activities of Salacia root, which include the modulation of the angiotensin II/angiotensin II type 1 receptor, are partly attributed to the presence of this compound, along with other compounds like mangiferin, salacinol, and kotalanol. sbmu.ac.irnih.gov This modulation may play a role in mitigating cardiovascular complications associated with metabolic disorders like type 2 diabetes and obesity. sbmu.ac.irwho.int Studies on cardiac hypertrophy in Zucker diabetic fatty (ZDF) rats have shown that Salacia oblonga extract, containing this compound, can suppress cardiac overexpression of AT1 mRNAs. phcogrev.com Furthermore, in vitro studies using H9c2 heart-derived cells demonstrated that Salacia oblonga extract suppressed angiotensin II-induced protein synthesis. nih.gov These findings suggest a potential therapeutic role for this compound in cardiovascular conditions by targeting the AT1R signaling pathway.
Glucose Transporter-4 (GLUT-4) Mediated Glucose Uptake Regulation
The regulation of glucose uptake is a cornerstone of metabolic health, and the glucose transporter-4 (GLUT-4) plays a pivotal role in this process, particularly in muscle and adipose tissues. nih.gov this compound has been implicated in the modulation of GLUT-4 mediated glucose uptake. science.gov
While direct studies on the isolated compound are emerging, research on Salacia extracts, where this compound is a key component, has provided significant insights. science.gov These extracts have been shown to modulate multiple targets that influence carbohydrate metabolism, including GLUT-4 mediated glucose uptake. science.gov The mechanism is believed to involve the translocation of GLUT-4 from intracellular vesicles to the plasma membrane, thereby increasing the capacity of cells to take up glucose from the bloodstream. niscair.res.inppm.edu.pl This action is particularly relevant in the context of insulin resistance, a condition where this translocation process is impaired.
Investigations into Anti-inflammatory Signaling Pathways
This compound has demonstrated potential anti-inflammatory properties through its influence on various signaling pathways. Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and targeting inflammatory pathways is a major therapeutic strategy.
Extracts of Salacia species, containing this compound, have been traditionally used for inflammatory conditions. sbmu.ac.ir Scientific investigations have begun to validate these uses, showing that the bioactive compounds within these plants can modulate inflammatory responses. who.int Research has pointed to the inhibition of nitric oxide production in lipopolysaccharide-activated mouse peritoneal macrophages as one of the anti-inflammatory mechanisms. who.int While specific studies isolating the effect of this compound are still developing, its presence in extracts with proven anti-inflammatory and anti-arthritic preclinical results suggests its contribution to these effects. who.intstikesbcm.ac.id
Antioxidant Enzyme System Modulation and Oxidative Stress Mitigation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses, is implicated in a wide range of diseases. This compound has been shown to play a role in mitigating oxidative stress by modulating antioxidant enzyme systems. niscair.res.in
The compound is a constituent of plant extracts that exhibit significant free radical scavenging and antioxidant activities. who.intscience.gov These extracts have the potential to induce antioxidant enzymes, which are crucial for neutralizing ROS. niscair.res.in Enzymatic antioxidants such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are the body's primary defense against oxidative damage. xiahepublishing.comuclan.ac.uk The modulation of these enzyme systems by compounds like this compound can help to reduce cellular damage and has been observed in models of stress-induced liver injury. scispace.com
Pre-clinical In Vitro Research Models and Methodologies
The elucidation of the biological activities of this compound has been heavily reliant on various pre-clinical in vitro research models and methodologies. These systems provide a controlled environment to study the compound's effects at the cellular and molecular level.
Cell-based Assay Systems for Target Validation (e.g., HEK293, HepG2, H9c2 cells)
Cell-based assays are fundamental tools for validating the molecular targets of bioactive compounds. Different cell lines are utilized to model various tissues and disease states.
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a versatile and commonly used cell line in drug discovery and target validation. While direct studies on this compound in HEK293 cells are not extensively detailed in the provided context, extracts containing this compound have been evaluated in these cells to investigate effects on specific receptors and signaling pathways. For instance, the activation of PPAR-α luciferase activity by mangiferin, another compound found alongside this compound, was demonstrated in HEK293 cells. phcogrev.com
HepG2 Cells: The human hepatoma-derived HepG2 cell line is widely used to study liver function and metabolism. Research has shown that Salacia extracts, which include this compound, can activate PPAR-α in HepG2 cells, indicating a role in lipid metabolism regulation. phcogrev.com
H9c2 Cells: H9c2 cells, derived from rat heart tissue, are a valuable model for cardiovascular research. Studies have utilized H9c2 cells to demonstrate that Salacia oblonga extract, containing this compound, can suppress angiotensin-II-induced overexpression of atrial natriuretic peptide (ANP) mRNA and protein synthesis, highlighting its cardioprotective potential. nih.govphcogrev.com
Table 1: Cell-based Assays in Research Related to this compound
| Cell Line | Application | Finding | Reference |
|---|---|---|---|
| HEK293 | Target validation for receptor activity | Used to show activation of PPAR-α by co-occurring compounds. | phcogrev.com |
| HepG2 | Study of liver metabolism | Demonstrated activation of PPAR-α by Salacia extracts. | phcogrev.com |
Tissue and Organ Culture Systems for Functional Assessment (e.g., rat lens-derived AR)
Tissue and organ culture systems offer a more complex, organ-level perspective on the functional effects of a compound.
A significant area of research for this compound has been its inhibitory effect on aldose reductase (AR). sbmu.ac.irphcogrev.com Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions and is implicated in the development of diabetic complications, such as cataracts.
Rat Lens-derived Aldose Reductase: In vitro assays using aldose reductase derived from rat lenses have been instrumental in demonstrating the inhibitory potential of this compound. phcogrev.com These studies have shown that this compound, along with other constituents of Salacia species like mangiferin, salacinol, and kotalanol, is a potent inhibitor of this enzyme. sbmu.ac.irphcogrev.com This inhibitory action is considered a key mechanism for the protective effects of Salacia extracts against diabetic complications. phcogrev.com
Table 2: Tissue-based Functional Assessment of this compound
| Tissue/Enzyme Source | Assay | Finding | Reference |
|---|
Isolated Enzyme Assays for Kinetic and Inhibition Studies
To elucidate the direct molecular targets of this compound, isolated enzyme assays have been employed. These in vitro studies are crucial for determining the compound's inhibitory potential and understanding its kinetic behavior.
A significant finding is the inhibitory activity of this compound against aldose reductase. nih.govnih.gov This enzyme is a key player in the polyol pathway, which becomes overactive during hyperglycemic conditions and contributes to diabetic complications. nih.gov By inhibiting aldose reductase, this compound may help mitigate the long-term microvascular complications associated with diabetes. nih.gov
Kinetic analyses of enzyme inhibition provide deeper insights into the mechanism of interaction between the inhibitor and the enzyme. jmb.or.krmdpi.com For this compound, such studies would determine whether the inhibition is competitive, non-competitive, or uncompetitive, and would quantify its binding affinity (Ki value). biorxiv.org This information is vital for understanding its potency and specificity as an enzyme inhibitor.
Pre-clinical In Vivo Animal Model Methodologies for Mechanistic Elucidation
Pre-clinical studies using animal models are indispensable for understanding the physiological effects of this compound and its mechanism of action in a living system. nih.govnih.govphcogrev.comwho.intwiley.comresearchgate.netresearchgate.netgreenpharmacy.info These models allow for the investigation of complex biological responses that cannot be fully replicated in vitro.
The choice of an appropriate animal model is critical for the relevance of pre-clinical findings. nih.govphcogrev.comwho.intresearchgate.netresearchgate.net In the study of this compound and its effects on metabolic diseases, several well-characterized rodent models have been utilized.
Sprague-Dawley rats: These are general-purpose, healthy rats often used in initial safety and efficacy studies. who.intsbmu.ac.ir They can be induced with diabetes, for example, through the administration of streptozotocin (B1681764) (STZ), to model type 1 diabetes. nih.govtandfonline.com
Zucker diabetic fatty (ZDF) rats: These rats are a well-established genetic model of obesity, insulin resistance, and type 2 diabetes. phcogrev.comresearchgate.net They are particularly useful for studying the effects of interventions on complications associated with metabolic syndrome, such as cardiac fibrosis. phcogrev.comresearchgate.net
STZ-induced diabetic mice: Similar to the rat model, streptozotocin is used to destroy pancreatic β-cells, inducing a state of hyperglycemia that mimics type 1 diabetes. tandfonline.cominnovareacademics.in This model is valuable for investigating the anti-hyperglycemic and protective effects of compounds on various organs. nih.govtandfonline.com
To understand how this compound exerts its effects in vivo, a range of biochemical and physiological parameters are measured. nih.govphcogrev.cominnovareacademics.in These assessments provide quantitative data on the compound's impact on metabolic pathways and organ function.
Key parameters often include:
Blood glucose levels: Measurement of fasting and postprandial blood glucose provides direct evidence of a compound's anti-hyperglycemic activity. nih.govsbmu.ac.irtandfonline.com
Serum insulin levels: Assessing insulin levels helps to determine if a compound's action is related to increased insulin secretion or improved insulin sensitivity. nih.gov
Lipid profiles: Analysis of serum triglycerides and cholesterol is important for evaluating the effects on dyslipidemia, a common feature of metabolic syndrome. phcogrev.com
Enzyme activities: Measuring the activity of key metabolic enzymes, such as α-glucosidase and aldose reductase, in tissue homogenates can confirm the in vitro findings in a physiological context. nih.govphcogrev.comnih.gov
Protein expression: Techniques like Western blotting can be used to quantify the expression levels of specific proteins involved in signaling pathways, such as those related to glucose transport (e.g., GLUT4) or cardiac hypertrophy (e.g., ANP, BNP). nih.govphcogrev.com
Below is an interactive table summarizing the effects of this compound and related extracts on key biochemical parameters in animal models.
To visualize the effects of this compound at the tissue level, histopathological and molecular biology techniques are employed. phcogrev.comwho.int These methods provide crucial information on structural and molecular changes within organs.
Cardiac fibrosis analysis: In studies using ZDF rats, a model prone to cardiac complications, the extent of cardiac fibrosis is a key endpoint. phcogrev.comresearchgate.net Histological staining techniques, such as Masson's trichrome, are used to visualize collagen deposition in the heart tissue, providing a measure of fibrosis. nih.govnih.govthno.org
Immunohistochemistry: This technique can be used to detect the localization and expression of specific proteins within tissue sections, providing further mechanistic insights.
Gene expression analysis: Techniques like RT-PCR can quantify the mRNA levels of genes involved in fibrotic processes (e.g., TGF-β, collagen) or other relevant pathways.
Pharmacodynamic assessments evaluate the physiological and biochemical effects of a compound and their time course. phcogrev.comwho.intinnovareacademics.in These endpoints are directly related to the disease pathways being investigated.
In the context of this compound, relevant pharmacodynamic endpoints include:
Postprandial hyperglycemia: The ability to suppress the rise in blood glucose after a carbohydrate meal is a key indicator of α-glucosidase inhibition and is a critical therapeutic goal in diabetes management. phcogrev.comresearchgate.net
Cardiac hypertrophy markers: In models of diabetic cardiomyopathy, the expression of markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) are important pharmacodynamic endpoints. phcogrev.com
Markers of oxidative stress: Given the link between hyperglycemia and oxidative stress, assessing markers of oxidative damage (e.g., malondialdehyde) and antioxidant enzyme levels in tissues provides insight into the compound's antioxidant potential.
Structure Activity Relationship Sar Studies and Design of Kotalagenin 16 Acetate Derivatives
Identification of Essential Pharmacophoric Features for Biological Activity
The biological activity of Kotalagenin 16-acetate is intrinsically linked to its complex pentacyclic triterpenoid (B12794562) structure. As a member of the friedelane (B3271969) class, its rigid scaffold serves as a template for the specific spatial arrangement of various functional groups that interact with biological targets. uc.pt this compound has been identified as a responsible component for the inhibitory activity on aldose reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications. researchgate.netjst.go.jp
The essential pharmacophoric features of this compound and related friedelanes are believed to include:
The Friedelane Skeleton: This rigid pentacyclic structure is the foundational scaffold. The specific stereochemistry of the ring junctions is crucial for orienting the appended functional groups correctly within a target's binding site. Friedelane-type triterpenoids are also known as D:A-friedo-oleananes due to their formation from the oleanyl cation via methyl group migrations. uc.pt
A-Ring Functionalization: this compound possesses a 1,3-dione system in its A-ring. Ketone groups on the triterpene skeleton, such as the 3-oxo group in friedelin (B1674157), have been shown to be critical for various biological activities, and modifications at these positions can significantly alter potency. scielo.br
Oxygenated Substituents: The presence and position of oxygen-containing functional groups are critical. For this compound, this includes the 16-acetate group and the 26-hydroxy group. Studies on other friedelane triterpenes have shown that hydroxyl groups, for instance at the C-11 position, can be relevant for antileukemic activity. scielo.br In the context of aldose reductase inhibitors, the pattern of hydroxylation is often a key determinant of inhibitory potency. researchgate.net The acetate (B1210297) group at C-16 likely influences the molecule's lipophilicity and its interaction with specific residues in the enzyme's active site.
While a detailed pharmacophore model for this compound as an aldose reductase inhibitor has not been explicitly published, insights can be drawn from other ARIs. For many inhibitors, an acidic moiety or a group capable of hydrogen bonding interacts with an anion-binding site in the enzyme, which includes residues like Tyr48, His110, and Trp111. units.it The carbonyl oxygens of the dione (B5365651) and acetate groups, along with the hydroxyl group of this compound, likely serve as key hydrogen bond acceptors and donors for interaction with the AR active site.
Systematic Chemical Modification Strategies
Systematic chemical modification is a cornerstone of medicinal chemistry for optimizing lead compounds. While specific studies detailing the systematic modification of this compound are not prevalent in the literature, strategies applied to the parent friedelane scaffold and related triterpenoids provide a clear roadmap for generating derivatives with potentially enhanced or altered activities.
Key strategies for modifying the friedelane skeleton include:
A-Ring Modifications: The A-ring of friedelane triterpenes is a common target for chemical transformation. rsc.org Research on friedelin has demonstrated the feasibility of various modifications, including the synthesis of C2,C3- and C3,C4-functionalized derivatives. rsc.org One key reaction is the BF3·OEt2-mediated oxidative transformation of friedelin to yield friedel-3-enol acetate, which serves as a versatile intermediate. rsc.orgresearchgate.net Other strategies involve the use of the Vilsmeier-Haack reagent to introduce a 3-chloro-2-enal moiety, opening pathways to novel 2-homofriedelanes and derivatives with linked heterocyclic systems. rsc.orgresearchgate.net
Modification of Carboxyl and Hydroxyl Groups: For triterpenoids that contain carboxyl groups, such as celastrol, derivatization at this position has been a successful strategy. bohrium.com Similarly, the hydroxyl and acetate groups on this compound (at C-26 and C-16, respectively) are prime targets for modification. Esterification, etherification, or oxidation of the hydroxyl group, and hydrolysis or replacement of the acetate group could yield analogues with different solubility profiles and binding affinities.
Introduction of New Functional Groups: The synthesis of novel derivatives of celastrol, another friedelane-type triterpenoid, has involved the introduction of sulfhydryl-substituted groups at the C-6 position and various imidazole (B134444) moieties. bohrium.com These modifications aim to explore new interaction points with target proteins and improve properties like cytotoxic selectivity. bohrium.combohrium.com
These systematic approaches allow for a thorough exploration of the structure-activity landscape, helping to delineate the precise structural requirements for optimal biological activity. redalyc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that govern potency.
Although specific QSAR studies for this compound derivatives are not documented in the reviewed literature, the methodology has been successfully applied to other classes of aldose reductase inhibitors, such as flavonoids and thiazolidin-2,4-diones. researchgate.netresearchgate.net A typical QSAR study involves the following steps:
Data Set Assembly: A series of structurally related compounds (e.g., this compound analogues) with experimentally determined biological activities (e.g., IC₅₀ values for aldose reductase inhibition) is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., partial charges).
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable).
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
Computational Chemistry and Molecular Docking for Ligand-Target Interactions
Computational chemistry, particularly molecular docking, is a powerful tool for visualizing and predicting how a ligand like this compound interacts with its protein target at the molecular level. amazonaws.com This method places a ligand into the binding site of a receptor and scores the potential binding modes, providing critical insights into the ligand-target interactions that drive biological activity.
The primary target for this compound is aldose reductase (AR). The crystal structure of AR has been resolved, revealing a binding site often referred to as the "anion-binding site" or "specificity pocket." units.it Key amino acid residues within this active site that frequently interact with inhibitors include Tyr48, His110, Trp111, Trp219, and Leu300. units.itmdpi.comfrontiersin.org Docking studies with various inhibitors have shown that interactions with these residues, often through hydrogen bonds and hydrophobic contacts, are crucial for potent inhibition. mdpi.comfrontiersin.org
While a specific docking study detailing the binding energy of this compound with aldose reductase was not found, studies on related friedelane triterpenes against other enzymes illustrate the type of data generated. For example, docking studies of friedelin and 3β-friedelinol against α-amylase and α-glucosidase have been performed to support in vitro findings. iosrjournals.org
| Compound | Target Enzyme | Binding Energy (kcal/mol)a | Key Interacting Residues (Example) |
|---|---|---|---|
| Friedelin | α-Amylase | -7.6 | Glu60, Trp58, Leu165 |
| 3β-friedelinol | α-Amylase | -8.2 | Glu60, Trp58, Val107 |
| Acarbose (Control) | α-Amylase | -8.9 | Asp300, Arg195, Glu233 |
A molecular docking study of this compound within the AR active site would elucidate its precise binding mode. It would be expected to show hydrogen bonding between its oxygenated functional groups (the 1,3-dione, 16-acetate, and 26-hydroxyl) and polar residues like Tyr48 and His110, while the hydrophobic friedelane core would likely engage in van der Waals interactions with nonpolar residues like Trp111. Such computational analysis is a vital step in understanding its inhibitory mechanism and designing superior analogues.
Design and Synthesis of Novel this compound Analogues with Modified Activities
The design and synthesis of novel analogues based on a natural product scaffold is a proven strategy for developing new therapeutic agents. Although research specifically detailing the synthesis of this compound analogues is limited, the extensive work on related friedelane triterpenoids, such as friedelin and celastrol, provides a solid foundation for future synthetic efforts. rsc.orgbohrium.combohrium.com
The design of new analogues would be guided by the SAR, QSAR, and molecular docking insights described in the preceding sections. Potential synthetic strategies would target the key pharmacophoric features of this compound:
A-Ring Derivatization: Based on work with friedelin, the 1,3-dione system of the A-ring could be modified. researchgate.netresearchgate.net This could involve reduction to diols, conversion to oximes, or the synthesis of heterocyclic-fused derivatives, potentially altering the compound's electronic properties and hydrogen-bonding capacity.
Modification at C-16: The acetate group at position 16 is a prime candidate for modification. Hydrolysis to the corresponding 16-hydroxyl derivative would be a straightforward first step. This hydroxyl group could then be used to introduce a variety of ester or ether functionalities with different steric and electronic properties to probe the binding pocket of aldose reductase.
Modification at C-26: The primary hydroxyl group at C-26 offers another site for derivatization. It could be oxidized to an aldehyde or a carboxylic acid, introducing a negatively charged group that could enhance interaction with the anion-binding site of aldose reductase. Alternatively, it could be esterified to modulate lipophilicity.
Synthesis of Isomers and Epimers: Altering the stereochemistry at key centers, such as C-16, could have a profound impact on biological activity by changing the orientation of the substituent within the enzyme's active site.
The synthesis of a focused library of such analogues, followed by biological evaluation, would systematically map the SAR of this compound, leading to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Analytical Method Development and Validation for Kotalagenin 16 Acetate
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are the cornerstone for the analysis of kotalagenin 16-acetate, providing the necessary separation from other structurally similar compounds present in Salacia extracts.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound. pharm.or.jpscispace.com Method development typically focuses on optimizing separation efficiency, sensitivity, and run time.
A common approach involves reverse-phase HPLC, which is well-suited for separating moderately polar compounds like triterpenoids. researchgate.net For instance, a validated HPLC method for the simultaneous quantification of nine triterpenoids, including compounds structurally related to this compound, utilized a Merges C18 column (250 × 4.6 mm, 5 μm). researchgate.net The separation was achieved using a gradient elution with a mobile phase consisting of 0.05% phosphoric acid in water and acetonitrile, at a flow rate of 1.2 mL/min and a column temperature of 30°C. researchgate.net Detection is often carried out using a UV detector, with a wavelength of 210 nm being effective for these types of compounds. researchgate.net
Validation of such HPLC methods is critical and involves assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, repeatability, and recovery. researchgate.netturkjps.orgrjptonline.org In one study, the developed method demonstrated good linearity with correlation coefficients (R²) greater than 0.9990. researchgate.net The LOD and LOQ were found to be in the ranges of 0.21–1.27 μg/mL and 0.63–3.80 μg/mL, respectively, indicating high sensitivity. researchgate.net
Interactive Table: HPLC Method Parameters for Triterpenoid (B12794562) Analysis
| Parameter | Value |
|---|---|
| Column | Merges RP C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | 0.05% Phosphoric acid in water and Acetonitrile (gradient) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Linearity (R²) | > 0.9990 |
| LOD | 0.21–1.27 μg/mL |
| LOQ | 0.63–3.80 μg/mL |
This table summarizes typical parameters for the HPLC analysis of triterpenoids, including those structurally similar to this compound. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase their volatility. mdpi.com
A typical GC-MS analysis involves separating the derivatized compounds on a capillary column, followed by ionization and detection by a mass spectrometer. japsonline.com The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte, allowing for confident identification. Interpretation of the mass spectrum is often aided by comparing the fragmentation patterns with established spectral libraries. japsonline.com
While specific GC-MS methods for this compound are not extensively detailed in the provided context, the general methodology is applicable. The choice of derivatization agent is crucial and can significantly impact the chromatographic behavior and mass spectral fragmentation of the analyte. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal tool for analyzing complex mixtures like plant extracts. wikipedia.orgnih.gov This technique is particularly valuable for identifying and quantifying components in intricate biological samples. spectroscopyonline.comnih.gov
LC-MS systems can effectively separate this compound from a multitude of other phytochemicals present in Salacia extracts. jst.go.jpresearchgate.net The mass spectrometer detector provides molecular weight and structural information, which aids in the unambiguous identification of the target compound. wikipedia.org The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, which is especially useful for trace-level analysis in complex matrices. nih.gov Quantitative analysis of various compounds in Salacia species has been successfully performed using LC-MS. jst.go.jp
Spectroscopic Quantification Methods
While chromatographic techniques are dominant, spectroscopic methods can also be employed for quantification, although they may lack the specificity of separation-based techniques. For instance, after isolation and purification of this compound, its concentration can be determined spectrophotometrically by measuring its absorbance at a specific wavelength, provided a pure standard is available for calibration. However, in a complex mixture, the overlapping spectra of various compounds would make direct spectroscopic quantification challenging without prior separation.
Sample Preparation and Derivatization Methodologies for Enhanced Analysis
Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound. The process typically begins with the extraction of the compound from the plant material, often using solvents like methanol (B129727). jrmds.in The crude extract is then often subjected to partitioning with solvents of varying polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their solubility. researchgate.net this compound is often found in the ethyl acetate-soluble fraction. pharm.or.jpjst.go.jp
For GC-MS analysis, and sometimes to improve chromatographic properties in HPLC, derivatization is employed. mdpi.com Common derivatization techniques for compounds with hydroxyl groups, like this compound, include:
Acetylation: Reacting the hydroxyl groups with an acetylating agent, such as acetic anhydride (B1165640). mdpi.com
Silylation: Converting hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com
Trifluoroacetylation: Using trifluoroacetic anhydride to introduce a trifluoroacetyl group, which can enhance detectability in electron capture detection. mdpi.com
Oximation: A reaction primarily for carbonyl groups, which may be relevant for related triterpenoids.
Derivatization can improve the volatility, thermal stability, and chromatographic peak shape of the analyte, leading to enhanced sensitivity and resolution. mdpi.com For example, trifluoroacetate (B77799) derivatives have been shown to be effective for the GC-MS analysis of sterols. mdpi.com
Quality Control and Standardization Protocols for Salacia Extracts Containing this compound
The development of robust analytical methods is fundamental to establishing quality control and standardization protocols for Salacia extracts. scribd.com Given the chemical complexity of these extracts, which contain numerous bioactive compounds, standardization often relies on the quantification of one or more marker compounds, such as this compound and mangiferin. ejmamr.comijagbio.com
Standardization protocols typically involve the use of a validated HPLC or LC-MS method to quantify the amount of this compound in the raw material or finished product. researchgate.netjst.go.jp This ensures consistency between different batches of the extract and provides a basis for ensuring product quality and efficacy. The established analytical methods, with their defined parameters for linearity, precision, and accuracy, form the backbone of these quality control procedures. researchgate.net
Future Research Directions and Translational Perspectives for Kotalagenin 16 Acetate
Exploration of Uninvestigated Pharmacological Mechanisms
While the antidiabetic properties of Kotalagenin 16-acetate are its most studied feature, its structural classification as a triterpenoid (B12794562) suggests a broader range of potential biological activities. nih.govresearchgate.net Triterpenoids, as a class, are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antiviral, and antitumor activities. researchgate.net Future research should therefore extend beyond its current focus to explore these uninvestigated mechanisms.
Initial areas of investigation could include:
Anti-inflammatory Pathways: Investigating the effect of this compound on key inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: Screening for cytotoxic effects against various cancer cell lines and exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. nih.gov
Neuroprotective Effects: Given that aldose reductase inhibitors can mitigate nerve damage in diabetic neuropathy, exploring broader neuroprotective roles in models of other neurodegenerative diseases would be a logical extension.
Antimicrobial and Antiviral Properties: Evaluating its efficacy against a panel of pathogenic bacteria, fungi, and viruses, a common characteristic of many plant-derived secondary metabolites. researchgate.net
A systematic approach to screening for these activities will be crucial in fully elucidating the therapeutic landscape of this compound.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
The advent of "omics" technologies offers a powerful, systems-level approach to understanding the complex interactions of natural products within biological systems. nih.gov Integrating genomics, proteomics, and metabolomics can provide a comprehensive understanding of the mechanisms of action of this compound, identify novel therapeutic targets, and discover potential biomarkers for its efficacy.
| Omics Technology | Application in this compound Research | Potential Insights |
| Genomics | Identifying genes and genetic pathways modulated by this compound treatment. | Uncovering novel drug targets and understanding the genetic basis of response. nih.gov |
| Proteomics | Analyzing changes in protein expression and post-translational modifications in response to the compound. | Elucidating signaling pathways affected by the compound and identifying protein biomarkers. nih.gov |
| Metabolomics | Profiling the complete set of metabolites in a biological system after exposure to this compound. | Understanding the metabolic consequences of treatment and identifying downstream effects. maxapress.comrsc.org |
This integrated multi-omics approach will facilitate a shift from a single-target to a multi-target understanding of the compound's pharmacology, which is often more representative of how natural products exert their effects. ijpsr.com
Advanced Drug Delivery System Research
A significant hurdle for many terpenoids in clinical development is their poor water solubility and low oral bioavailability, which can limit their therapeutic efficacy. nih.govmdpi.com Advanced drug delivery systems can be engineered to overcome these limitations.
Future research should focus on developing novel formulations for this compound, such as:
Nanoparticles: Encapsulating the compound within polymeric nanoparticles or solid lipid nanoparticles can improve solubility, protect it from degradation, and potentially enable targeted delivery to specific tissues. nih.govastrazeneca.com
Liposomes: These biocompatible vesicles can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and circulation time. genesispub.org
Microemulsions: These systems can increase the solubility and absorption of poorly soluble compounds. nih.gov
By improving its pharmacokinetic profile, these advanced delivery systems could significantly enhance the therapeutic potential and clinical applicability of this compound. mdpi.com
Biosynthetic Pathway Engineering for Enhanced Production
The natural abundance of this compound in Salacia species may not be sufficient for large-scale production required for extensive preclinical and clinical studies, and eventual commercialization. Understanding and engineering its biosynthetic pathway is a critical step towards sustainable production.
The biosynthesis of terpenoids involves complex pathways, typically the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal five-carbon precursors. microbiologyjournal.orgmdpi.com Research efforts should be directed towards:
Pathway Elucidation: Using transcriptomics and metabolomics of Salacia reticulata to identify the specific enzymes (e.g., terpene synthases, cytochrome P450s) involved in the construction of the friedelane (B3271969) skeleton and its subsequent modifications. nih.govnih.govresearchgate.net
Heterologous Production: Transferring the identified biosynthetic genes into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria), to establish a scalable and cost-effective production platform. researchgate.net
Metabolic Engineering: Optimizing precursor supply and enzyme expression in the host organism to maximize the yield of this compound. mdpi.com
Successful engineering of the biosynthetic pathway would provide a reliable and economically viable source of the compound, thereby facilitating its development as a pharmaceutical agent.
Rational Design of Superior this compound Analogues and Mimetics
While this compound itself is a promising lead compound, the principles of medicinal chemistry and rational drug design can be applied to create analogues with improved properties. nih.gov By systematically modifying the core structure of this compound, it may be possible to enhance its potency, selectivity, and pharmacokinetic profile.
Key strategies would include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications at various positions of the triterpene scaffold to identify key functional groups responsible for its biological activity.
Computational Modeling: Using molecular docking and other computational tools to predict how modifications will affect the binding of the compound to its target proteins, such as aldose reductase.
Peptidomimetics: If the compound's interaction with a protein target is well-characterized, designing smaller, non-peptide molecules that mimic the binding interface could lead to drugs with better oral bioavailability. researchgate.net
This rational design approach could lead to the development of new chemical entities with superior therapeutic profiles compared to the original natural product.
Regulatory Science Considerations for Natural Product-Derived Compounds
The path from a natural product discovery to an approved drug is governed by stringent regulatory requirements. As a botanical-derived compound, the development of this compound would fall under specific guidance from regulatory agencies like the U.S. Food and Drug Administration (FDA). gmp-compliance.orgfda.govfda.gov
Key regulatory science considerations include:
Characterization and Standardization: Due to the inherent variability of natural products, establishing robust methods for chemical characterization and ensuring batch-to-batch consistency is a major challenge and a critical regulatory requirement. acs.org
Pharmacology and Toxicology: Comprehensive preclinical studies are required to characterize the compound's mechanism of action, as well as its safety profile. ucsf.edu
Clinical Trials: The standards for demonstrating safety and efficacy in human clinical trials are the same for botanical drugs as for synthetic drugs. dalton.com
Navigating the regulatory landscape for natural products requires a deep understanding of quality control, manufacturing processes (CMC), and preclinical and clinical trial design. nih.govnih.govresearchgate.net Early engagement with regulatory agencies can help to streamline the development process for promising compounds like this compound.
Q & A
Q. How is Kotalagenin 16-acetate isolated and structurally characterized from plant sources?
this compound is primarily isolated from the roots of Salacia oblonga and related species using methanol extraction followed by chromatographic separation (e.g., silica gel column chromatography). Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm the friedelane-type triterpene backbone and acetate substitution at C-16. Key studies by Matsuda et al. (1999) detail these methods .
Q. What are the primary enzymatic targets of this compound in diabetes research?
The compound inhibits α-glucosidase and aldose reductase, two enzymes critical in carbohydrate metabolism. α-Glucosidase inhibition delays glucose absorption by blocking polysaccharide breakdown, while aldose reductase inhibition mitigates diabetic complications like neuropathy. In vitro assays (e.g., enzyme inhibition kinetics) and rodent models (e.g., sucrose-loaded mice) validate these targets .
Q. What in vitro and in vivo models are used to evaluate its antidiabetic efficacy?
- In vitro : Enzyme inhibition assays using recombinant α-glucosidase and aldose reductase, coupled with glucose uptake studies in adipocytes (e.g., GLUT4 translocation assays).
- In vivo : High-fat-diet-induced diabetic rodents, where parameters like postprandial glucose levels, lipid profiles, and insulin sensitivity are monitored .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity across studies?
Discrepancies in efficacy (e.g., variability in IC₅₀ values for α-glucosidase inhibition) may arise from differences in extraction protocols, plant sourcing, or model systems. Methodological standardization—such as using identical enzyme isoforms (e.g., rat vs. human α-glucosidase) and controlled dosing—is critical. Contradiction analysis frameworks (e.g., iterative data triangulation) recommended in qualitative research practices can be applied .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound derivatives?
- Synthetic modifications : Acetylation/alkylation at C-16 or oxidation of the triterpene core to assess functional group contributions.
- Analytical tools : Comparative molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to α-glucosidase/aldose reductase.
- Validation : In vitro enzyme inhibition assays and in silico ADMET profiling to prioritize derivatives for preclinical testing .
Q. How can synergistic effects between this compound and other phytochemicals be systematically studied?
Use combinatorial assays (e.g., checkerboard synergy testing) with compounds like salacinol or mangiferin, which co-occur in Salacia species. Metrics such as the Combination Index (CI) quantify additive, synergistic, or antagonistic interactions. Mechanistic studies (e.g., transcriptomic profiling) further clarify pathways affected by co-administration .
Q. What analytical methods ensure purity and reproducibility in pharmacokinetic studies?
- Purity validation : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) and quantitative NMR (qNMR).
- Pharmacokinetics : LC-MS/MS for plasma concentration-time profiling in rodent models, focusing on bioavailability and metabolite identification (e.g., deacetylation products) .
Methodological Guidelines
- Data reporting : Follow EQUATOR Network standards for preclinical studies (e.g., ARRIVE guidelines) to ensure transparency .
- Ethical compliance : Document plant material sourcing (e.g., CITES permits for endangered Salacia species) and animal welfare protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
